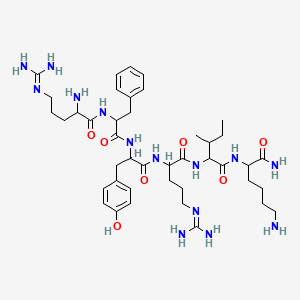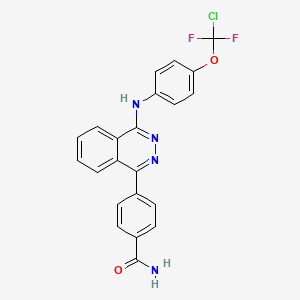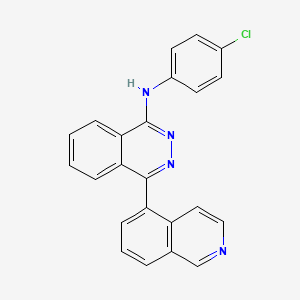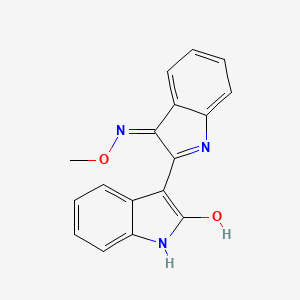
H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure includes tyrosine, N-methylated alanine, phenylalanine, and sarcosine, which contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput techniques and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or periodate for oxidation reactions.
Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine for reduction reactions.
Substitution Reagents: Various alkylating agents or acylating agents for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2: has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its analgesic properties and potential as a therapeutic agent targeting opioid receptors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, mimicking the action of endogenous peptides and modulating pain perception and other physiological responses. The N-methylated alanine and sarcosine residues contribute to the peptide’s stability and bioavailability.
Comparison with Similar Compounds
H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2: can be compared to other similar peptides, such as:
H-Tyr-D-Ala-Phe-Gly-NH2: Another opioid peptide with similar analgesic properties.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic effects.
H-Tyr-D-Pen-Gly-Phe-Pen-OH: A cyclic peptide with high selectivity for delta-opioid receptors.
The uniqueness of This compound lies in its specific sequence and the presence of N-methylated alanine, which enhances its stability and receptor binding affinity.
Properties
Molecular Formula |
C25H33N5O5 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-amino-N-[1-[[1-[(2-amino-2-oxoethyl)-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C25H33N5O5/c1-16(30(3)24(34)20(26)13-18-9-11-19(31)12-10-18)23(33)28-21(14-17-7-5-4-6-8-17)25(35)29(2)15-22(27)32/h4-12,16,20-21,31H,13-15,26H2,1-3H3,(H2,27,32)(H,28,33) |
InChI Key |
GRHNSLXBGRDMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C)CC(=O)N)N(C)C(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


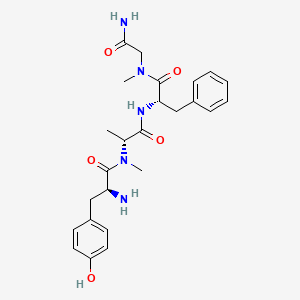
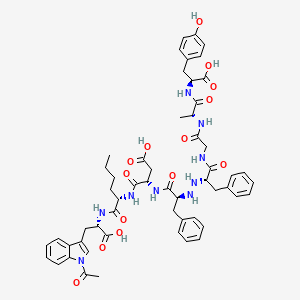
![2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849337.png)
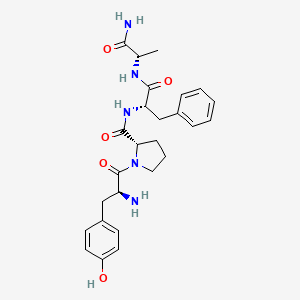


![H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2](/img/structure/B10849344.png)


![(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10849374.png)
